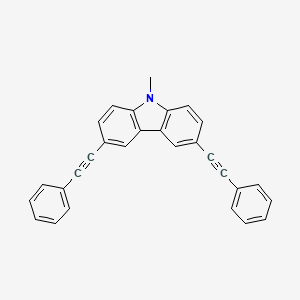
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole
Vue d'ensemble
Description
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole, also known as MPE-C, is a unique compound that has gained significant attention in the field of materials science and organic electronics. This compound is a small molecule that exhibits excellent optoelectronic properties, making it a promising candidate for various applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors.
Mécanisme D'action
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole functions as an electron transport material in OLEDs, facilitating the movement of electrons from the cathode to the emitting layer. The compound's unique molecular structure allows for efficient electron transport and high quantum efficiency.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole has several advantages for lab experiments, including its high quantum efficiency, good thermal stability, and excellent charge transport properties. However, the compound's limited solubility in common solvents can be a limitation in some experiments.
Orientations Futures
There are several future directions for research on 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole, including:
1. Further optimization of the synthesis method to improve the compound's solubility and yield.
2. Investigation of the compound's applications in other organic electronic devices, such as photovoltaic cells and field-effect transistors.
3. Study of the compound's interactions with other materials to enhance its performance in OLEDs.
4. Exploration of the compound's potential applications in biomedical imaging and sensing.
5. Investigation of the compound's stability and durability in various environmental conditions.
In conclusion, 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole is a promising compound with excellent optoelectronic properties that make it an ideal candidate for various applications in organic electronics. Further research is needed to fully explore the compound's potential and optimize its performance in different applications.
Applications De Recherche Scientifique
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole has been extensively researched for its applications in organic electronics, particularly in OLEDs. OLEDs are a type of display technology that uses organic compounds to emit light. 9-methyl-3,6-bis(phenylethynyl)-9H-carbazole exhibits high quantum efficiency, good thermal stability, and excellent charge transport properties, making it an ideal material for OLEDs.
Propriétés
IUPAC Name |
9-methyl-3,6-bis(2-phenylethynyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N/c1-30-28-18-16-24(14-12-22-8-4-2-5-9-22)20-26(28)27-21-25(17-19-29(27)30)15-13-23-10-6-3-7-11-23/h2-11,16-21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBWUCDLPXGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-3,6-bis(phenylethynyl)-9H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)

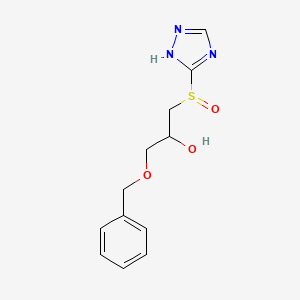

![6-[(2-{[4-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B3844375.png)
![1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)
![7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3844386.png)
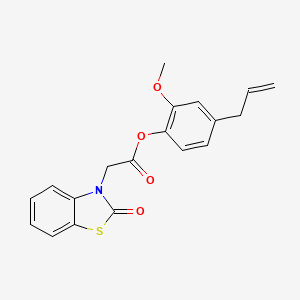
![ethyl methyl [(2-chlorophenyl)hydrazono]malonate](/img/structure/B3844400.png)
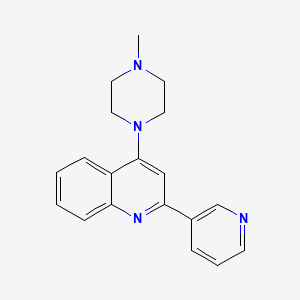

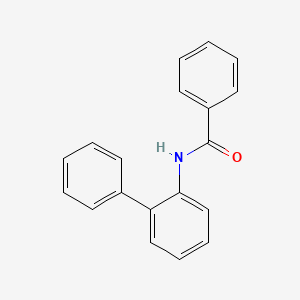

![3-[(cyclohexylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B3844441.png)